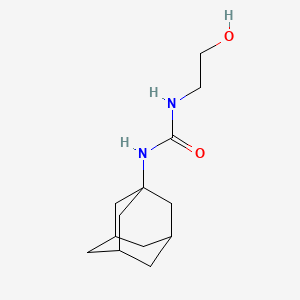

1-Adamantan-1-yl-3-(2-hydroxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

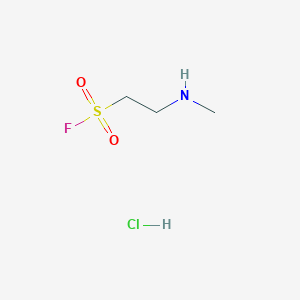

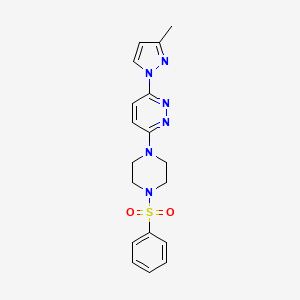

1-Adamantan-1-il-3-(2-hidroxietil)urea es un compuesto químico con la fórmula molecular C₁₃H₂₂N₂O₂. Se caracteriza por la presencia de un grupo adamantano, un grupo hidroxietil y una unidad de urea.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Adamantan-1-il-3-(2-hidroxietil)urea se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de derivados de adamantano con urea y compuestos hidroxietil. Un método común involucra la reacción de 1-adamantilamina con 2-hidroxietil isocianato en condiciones controladas para producir el producto deseado .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 1-adamantan-1-il-3-(2-hidroxietil)urea no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar, como reacciones de condensación, purificación mediante recristalización y caracterización utilizando métodos espectroscópicos .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Adamantan-1-il-3-(2-hidroxietil)urea experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxietil se puede oxidar para formar los compuestos carbonílicos correspondientes.

Reducción: La unidad de urea se puede reducir en condiciones específicas para producir derivados de amina.

Sustitución: El grupo adamantano puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Productos principales:

Oxidación: Formación de compuestos carbonílicos.

Reducción: Formación de derivados de amina.

Sustitución: Formación de derivados de adamantano sustituidos.

Aplicaciones Científicas De Investigación

1-Adamantan-1-il-3-(2-hidroxietil)urea tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas y polímeros.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos productos farmacéuticos.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de 1-adamantan-1-il-3-(2-hidroxietil)urea implica su interacción con objetivos moleculares y vías específicas. Se sabe que el grupo adamantano aumenta la lipofilia y la estabilidad del compuesto, lo que le permite interactuar con las membranas lipídicas y las proteínas. El grupo hidroxietil puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad y función .

Compuestos similares:

1-Adamantan-1-ilurea: Carece del grupo hidroxietil, lo que da como resultado diferentes propiedades químicas y biológicas.

1-Adamantan-1-il-3-(2-metoxietil)urea: Contiene un grupo metoxietil en lugar de un grupo hidroxietil, lo que lleva a variaciones en la reactividad y las aplicaciones.

1-Adamantan-1-il-3-(2-aminoetil)urea: Presenta un grupo aminoetil, que puede alterar significativamente su actividad biológica.

Singularidad: 1-Adamantan-1-il-3-(2-hidroxietil)urea es única debido a la presencia de los grupos adamantano e hidroxietil, que confieren una reactividad química distinta y posibles actividades biológicas. Sus características estructurales lo convierten en un compuesto valioso para diversas aplicaciones de investigación científica .

Comparación Con Compuestos Similares

1-Adamantan-1-ylurea: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.

1-Adamantan-1-yl-3-(2-methoxyethyl)urea: Contains a methoxyethyl group instead of a hydroxyethyl group, leading to variations in reactivity and applications.

1-Adamantan-1-yl-3-(2-aminoethyl)urea: Features an aminoethyl group, which can significantly alter its biological activity.

Uniqueness: 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea is unique due to the presence of both the adamantane and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various scientific research applications .

Propiedades

IUPAC Name |

1-(1-adamantyl)-3-(2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHYFNMMUBVBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120615-92-1 |

Source

|

| Record name | 1-(1-Adamantyl)-3-(2-hydroxyethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-ADAMANTYL)-3-(2-HYDROXYETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X28Y8N3KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2557381.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)

![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)

![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2557398.png)